molecular formula C22H23FN4O3 B2964442 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775507-37-3

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2964442
CAS RN: 1775507-37-3
M. Wt: 410.449
InChI Key: MCJSJUHGMMTQGI-UHFFFAOYSA-N
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Description

The compound “5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a small molecule . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The chemical formula is C21H24FN5O . The average weight is 381.4466 and the monoisotopic weight is 381.19648862 .

Scientific Research Applications

Molecular Stability and Conformational Analysis

A study conducted by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed tautomeric properties, conformations, and the mechanism behind anti-cancer properties through density functional theory and molecular docking. The research could guide the understanding of the structural stability and bioactivity potential of triazole-containing compounds similar to the chemical (Karayel, 2021).

Antimicrobial Activities

Another study highlighted the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing the potential of triazole derivatives in developing antimicrobial agents. This suggests that compounds like the one you're interested in may have applications in combating microbial infections (Bektaş et al., 2007).

Pharmacological Evaluations

Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity. The design was based on donepezil, a major drug for Alzheimer's disease, which suggests potential applications in neurological disorders for compounds with similar structures (Gupta et al., 2020).

Molecular Docking and Antagonist Activity

Watanabe et al. (1992) prepared and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, which provides a foundation for the neuropharmacological applications of similar compounds. This research could indicate potential uses in designing receptor-specific drugs (Watanabe et al., 1992).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with this compound are not available .

properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSJUHGMMTQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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